N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE
Overview
Description
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE is a complex organic compound with a unique structure that includes a phenylsulfonyl group, a nitrobenzamide moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE typically involves multiple steps, including the formation of the phenylsulfonyl group and the nitrobenzamide moiety. Common synthetic routes may include:
Formation of the Phenylsulfonyl Group: This step often involves the sulfonation of a phenyl ring using reagents such as sulfur trioxide or chlorosulfonic acid.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or a mixture of nitric and sulfuric acids.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This may involve the use of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-3-nitrobenzenesulfonamide
- N-[4-Hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide
Uniqueness
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-5-methyl-2-propan-2-ylphenyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-14(2)20-19(24-23(27)16-8-7-9-17(13-16)25(28)29)12-15(3)21(26)22(20)32(30,31)18-10-5-4-6-11-18/h4-14,26H,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDLEURRFWFESY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C(C)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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